molecular formula C18H18N2O6 B6412710 3-(4-Boc-aminophenyl)-5-nitrobenzoic acid CAS No. 1261899-43-7

3-(4-Boc-aminophenyl)-5-nitrobenzoic acid

Cat. No.: B6412710
CAS No.: 1261899-43-7
M. Wt: 358.3 g/mol
InChI Key: PDEVPJATCNLOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Boc-aminophenyl)-5-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with a nitro group and a Boc-protected amine group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Boc-aminophenyl)-5-nitrobenzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and Boc protection steps, as well as automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Boc-aminophenyl)-5-nitrobenzoic acid can undergo several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Deprotection: Trifluoroacetic acid, dichloromethane.

    Substitution: Various electrophiles, bases like sodium hydride.

Major Products

    Reduction: 3-(4-Aminophenyl)-5-nitrobenzoic acid.

    Deprotection: 3-(4-Aminophenyl)-5-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Boc-aminophenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It can serve as a probe or reagent in biochemical assays and studies involving enzyme interactions.

Mechanism of Action

The mechanism of action of 3-(4-Boc-aminophenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The nitro group can also undergo bioreduction to form reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)-5-nitrobenzoic acid: Lacks the Boc protection, making it more reactive.

    3-(4-Boc-aminophenyl)-benzoic acid:

    4-(Boc-aminophenyl)boronic acid: Contains a boronic acid group instead of a nitro group, used in different types of reactions and applications.

Uniqueness

3-(4-Boc-aminophenyl)-5-nitrobenzoic acid is unique due to the presence of both a Boc-protected amine and a nitro group on the benzoic acid core. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-14-6-4-11(5-7-14)12-8-13(16(21)22)10-15(9-12)20(24)25/h4-10H,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEVPJATCNLOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.